Cas no 2411219-45-7 (5-(9H-Fluoren-9-ylmethyl) 5-azaspiro[3.5]nonane-5,7-dicarboxylate)
5-(9H-Fluoren-9-ylmethyl) 5-azaspiro[3.5]nonane-5,7-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.5]nonane-7-carboxylic acid
- EN300-7549237
- 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid
- 2411219-45-7
- Z3681214930
- 5-(9H-Fluoren-9-ylmethyl) 5-azaspiro[3.5]nonane-5,7-dicarboxylate
-
- Inchi: 1S/C24H25NO4/c26-22(27)16-10-13-24(11-5-12-24)25(14-16)23(28)29-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21H,5,10-15H2,(H,26,27)
- InChI Key: MWVDSMGRKREILV-UHFFFAOYSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CC(C(=O)O)CCC21CCC2)=O
Computed Properties
- Exact Mass: 391.17835828g/mol
- Monoisotopic Mass: 391.17835828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 623
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Density: 1.33±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 601.1±48.0 °C(Predicted)
- pka: 4.46±0.20(Predicted)
5-(9H-Fluoren-9-ylmethyl) 5-azaspiro[3.5]nonane-5,7-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7549237-0.05g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.5]nonane-7-carboxylic acid |
2411219-45-7 | 95.0% | 0.05g |
$600.0 | 2025-02-24 | |
| Enamine | EN300-7549237-0.1g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.5]nonane-7-carboxylic acid |
2411219-45-7 | 95.0% | 0.1g |
$783.0 | 2025-02-24 | |
| Enamine | EN300-7549237-0.25g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.5]nonane-7-carboxylic acid |
2411219-45-7 | 95.0% | 0.25g |
$1118.0 | 2025-02-24 | |
| Enamine | EN300-7549237-0.5g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.5]nonane-7-carboxylic acid |
2411219-45-7 | 95.0% | 0.5g |
$1760.0 | 2025-02-24 | |
| Enamine | EN300-7549237-1.0g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.5]nonane-7-carboxylic acid |
2411219-45-7 | 95.0% | 1.0g |
$2257.0 | 2025-02-24 | |
| Enamine | EN300-7549237-2.5g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.5]nonane-7-carboxylic acid |
2411219-45-7 | 95.0% | 2.5g |
$4424.0 | 2025-02-24 | |
| Enamine | EN300-7549237-5.0g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.5]nonane-7-carboxylic acid |
2411219-45-7 | 95.0% | 5.0g |
$6545.0 | 2025-02-24 | |
| Enamine | EN300-7549237-10.0g |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.5]nonane-7-carboxylic acid |
2411219-45-7 | 95.0% | 10.0g |
$9704.0 | 2025-02-24 | |
| 1PlusChem | 1P028ETE-50mg |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.5]nonane-7-carboxylicacid |
2411219-45-7 | 95% | 50mg |
$804.00 | 2024-05-22 | |
| 1PlusChem | 1P028ETE-100mg |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.5]nonane-7-carboxylicacid |
2411219-45-7 | 95% | 100mg |
$1030.00 | 2024-05-22 |
5-(9H-Fluoren-9-ylmethyl) 5-azaspiro[3.5]nonane-5,7-dicarboxylate Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 5-(9H-Fluoren-9-ylmethyl) 5-azaspiro[3.5]nonane-5,7-dicarboxylate
Introduction to CAS No. 2411219-45-7: 5-(9H-Fluoren-9-ylmethyl) 5-Azaspiro[3.5]nonane-5,7-Dicarboxylate
The compound CAS No. 2411219-45-7, known as 5-(9H-fluoren-9-ylmethyl) 5-azaspiro[3.5]nonane-5,7-dicarboxylate, is a complex organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug delivery systems, catalysis, and advanced materials synthesis.
The molecular structure of this compound is characterized by a spirocyclic framework, which is a type of ring system where two rings are joined by a single atom. In this case, the spirocyclic core is fused with an azaspiro group, which introduces nitrogen into the structure, enhancing its electronic properties and reactivity. The presence of the fluorenylmethyl group further adds complexity to the molecule, providing additional functionalization sites for potential chemical modifications.
Recent studies have highlighted the importance of spirocyclic compounds in medicinal chemistry due to their ability to adopt rigid conformations that can mimic biologically relevant structures. The azaspiro group in this compound has been shown to exhibit favorable pharmacokinetic properties, making it a valuable component in drug design. Furthermore, the dicarboxylate functionality at positions 5 and 7 provides opportunities for further chemical derivatization, enabling the creation of bioconjugates or polymeric materials with tailored properties.
One of the most exciting developments involving this compound is its application in the synthesis of advanced materials for energy storage devices. Researchers have explored its use as a precursor for constructing porous carbon frameworks, which are critical components in supercapacitors and lithium-ion batteries. The spirocyclic structure contributes to the formation of highly ordered pores, enhancing the electrochemical performance of these materials.
In addition to its material science applications, this compound has also been investigated for its potential in catalysis. The nitrogen atom within the azaspiro group can act as a Lewis base, facilitating coordination with metal ions and enhancing catalytic activity in various organic transformations. This property has led to its use as a ligand in transition metal-catalyzed reactions, such as cross-couplings and enantioselective reductions.
From a synthetic standpoint, the construction of this compound involves multi-step processes that require precise control over stereochemistry and regioselectivity. The synthesis typically begins with the preparation of the fluorenylmethyl group through Friedel-Crafts alkylation or related methods. Subsequent steps involve cyclization reactions to form the spirocyclic core and functionalization at specific positions to introduce the dicarboxylate groups.
The characterization of this compound relies on advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into the molecular structure and purity of the compound, ensuring its suitability for downstream applications.
In conclusion, CAS No. 2411219-45-7 represents a versatile platform for exploring novel chemical entities with diverse functionalities. Its unique structural features and tunable properties make it an invaluable tool in modern chemical research and development.
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